molecular formula C10H13BrClN B1527769 3-(4-Bromophenyl)pyrrolidine hydrochloride CAS No. 1187931-39-0

3-(4-Bromophenyl)pyrrolidine hydrochloride

Cat. No. B1527769
M. Wt: 262.57 g/mol
InChI Key: ILDBWPNFCRWOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS number 1187931-39-0 . It has a molecular weight of 262.57 and a molecular formula of C10H13BrClN . The IUPAC name for this compound is 3-(4-bromophenyl)pyrrolidine hydrochloride .


Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)pyrrolidine hydrochloride” includes a pyrrolidine ring attached to a bromophenyl group . The InChI key for this compound is ILDBWPNFCRWOGV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-(4-Bromophenyl)pyrrolidine hydrochloride” is a solid compound . It has a topological polar surface area of 12.03 Ų and a molar refractivity of 65.1 . The compound is soluble, with a solubility of 0.0477 mg/ml .

Scientific Research Applications

Crystal Structure and Interactions

  • Molecular Structure Insights : The crystal structure of related compounds like methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate demonstrates various conformations and interactions, including C—H⋯π and C—H⋯Br hydrogen bonds, which can inform the understanding of 3-(4-Bromophenyl)pyrrolidine hydrochloride's behavior in crystalline forms (Nirmala et al., 2009).

Synthesis and Molecular Docking

  • Asymmetric Synthesis : Enantiomerically pure derivatives of 3-(4-Bromophenyl)pyrrolidine, synthesized using a FAM-catalytic methodology, have been studied for their potential antithrombin activity. These studies include comprehensive molecular docking to understand the compound's interactions with biological molecules (Ayan et al., 2013).

Hydrogen Bonding and Molecular Analysis

  • Hydrogen-Bonding Patterns : Studies on analogues of 3-(4-Bromophenyl)pyrrolidine highlight the significance of intra- and intermolecular hydrogen bonding, which is crucial for understanding the compound's molecular behavior and potential applications in various fields (Balderson et al., 2007).

Luminescent Properties and Applications

  • Cyclometalated Complexes : Research on cyclometalated complexes of 2-(4-bromophenyl)pyridine, a structurally related compound, shows luminescent properties which could inform similar potential applications for 3-(4-Bromophenyl)pyrrolidine hydrochloride (Xu et al., 2014).

Reactivity with Secondary Dialkylamines

  • Chemical Reactivity Studies : 3-Bromoisothiazole-5-carbonitriles, closely related to the subject compound, have been reacted with pyrrolidine, demonstrating the reactivity and potential synthesis pathways that can be explored for 3-(4-Bromophenyl)pyrrolidine hydrochloride (Kalogirou & Koutentis, 2014).

Biological Activity

  • Potential in Cancer Treatment : Substituted pyrrolidine derivatives, structurally similar to 3-(4-Bromophenyl)pyrrolidine hydrochloride, have shown inhibitory effects on the growth of human glioblastoma and melanoma cells, suggesting potential research applications in cancer treatment (Fiaux et al., 2005).

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-bromophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDBWPNFCRWOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)pyrrolidine hydrochloride
Reactant of Route 2
3-(4-Bromophenyl)pyrrolidine hydrochloride
Reactant of Route 3
3-(4-Bromophenyl)pyrrolidine hydrochloride
Reactant of Route 4
3-(4-Bromophenyl)pyrrolidine hydrochloride
Reactant of Route 5
3-(4-Bromophenyl)pyrrolidine hydrochloride
Reactant of Route 6
3-(4-Bromophenyl)pyrrolidine hydrochloride

Citations

For This Compound
1
Citations
Z Wen, V Salmaso, YH Jung, NB Phung… - Journal of medicinal …, 2022 - ACS Publications
High affinity phenyl-piperidine P2Y 14 R antagonist 1 (PPTN) was modified with piperidine bridging moieties to probe receptor affinity and hydrophobicity. Various 2-azanorbornane, …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.